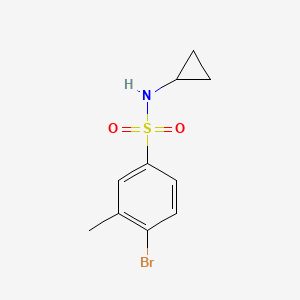

4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide

Description

Structural Characterization of 4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, resulting in the complete designation this compound. This nomenclature accurately reflects the positioning of functional groups on the benzene ring system, with the bromine atom located at the 4-position and the methyl group at the 3-position relative to the sulfonamide substituent. The N-cyclopropyl designation indicates the attachment of a three-membered cyclic alkyl group to the nitrogen atom of the sulfonamide moiety. The molecular formula C₁₀H₁₂BrNO₂S provides essential compositional information, indicating the presence of ten carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.

The molecular weight calculation yields 290.18 daltons, reflecting the substantial contribution of the bromine atom to the overall molecular mass. This molecular weight determination is consistent across multiple analytical sources and represents a key identification parameter for the compound. The empirical formula reveals a relatively compact molecular structure with a moderate degree of substitution on the aromatic ring system. The presence of heteroatoms, particularly the sulfur and nitrogen within the sulfonamide functional group, contributes significantly to the compound's chemical properties and potential reactivity patterns.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂BrNO₂S | |

| Molecular Weight | 290.18 g/mol | |

| Chemical Abstracts Service Number | 876875-59-1 | |

| MDL Number | MFCD07838964 |

Crystallographic Data and Conformational Studies

Crystallographic analysis reveals important structural details about the three-dimensional arrangement of this compound. Storage temperature requirements indicate solid-state stability at refrigerated conditions, typically 2-8°C, suggesting ordered crystalline packing arrangements. The compound exists as a solid at room temperature with characteristic crystalline properties that facilitate structural determination through diffraction techniques. Conformational studies of related cyclopropyl-containing sulfonamides provide insights into the preferred spatial arrangements of this molecular system.

Research on structurally similar compounds demonstrates that cyclopropyl rings typically adopt orientations that minimize steric interactions with adjacent substituents. In the case of this compound, the cyclopropyl group attached to the nitrogen atom exhibits conformational flexibility that influences the overall molecular geometry. The dihedral angle between the cyclopropyl ring and the benzene ring system represents a critical conformational parameter that affects intermolecular packing and potential biological activity. Studies of analogous compounds indicate that cyclopropyl rings often orient themselves nearly perpendicular to aromatic systems, with dihedral angles approaching 90 degrees.

The presence of the bromine atom at the 4-position and the methyl group at the 3-position creates an asymmetric substitution pattern that influences crystal packing arrangements. These substituents affect the electron density distribution across the aromatic ring and may participate in weak intermolecular interactions that stabilize the crystalline structure. The sulfonamide moiety serves as both a hydrogen bond donor and acceptor, facilitating intermolecular associations in the solid state.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. The proton Nuclear Magnetic Resonance spectrum displays characteristic signals corresponding to the various hydrogen environments within the molecule. The aromatic protons on the benzene ring appear in the typical aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the bromine atom and the electron-donating properties of the methyl group. The substitution pattern creates distinct coupling patterns and chemical shift values that serve as structural fingerprints for compound identification.

The cyclopropyl protons exhibit characteristic multipicity patterns reflecting the unique chemical environment of the three-membered ring system. These protons typically appear as complex multipiples due to the rigid geometry of the cyclopropyl ring and the resulting coupling interactions. The methyl group attached to the benzene ring displays as a singlet, indicating no coupling to adjacent protons, with its chemical shift reflecting the aromatic environment's influence. The sulfonamide nitrogen-hydrogen proton appears as a distinctive signal, often showing characteristic chemical shift and coupling patterns that confirm the presence of the sulfonamide functional group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The aromatic carbon signals appear in their characteristic chemical shift ranges, with the carbon bearing the bromine substituent showing significant downfield shifting due to the halogen's deshielding effect. The cyclopropyl carbons exhibit unique chemical shifts reflecting their strained ring environment, while the methyl carbon attached to the benzene ring displays typical aromatic methyl chemical shift values.

Infrared Spectroscopy and Functional Group Identification

Infrared spectroscopy serves as a powerful tool for identifying the functional groups present in this compound and confirming its structural assignment. The sulfonamide functional group produces characteristic absorption bands that provide definitive structural information. The sulfur-oxygen stretching vibrations typically appear as strong, sharp peaks in the 1300-1400 cm⁻¹ region, representing the symmetric and asymmetric stretching modes of the sulfonyl group. These vibrations are particularly diagnostic for sulfonamide compounds and serve as primary identification markers.

The nitrogen-hydrogen stretching vibration of the sulfonamide group appears in the 3200-3400 cm⁻¹ region, often as a medium to strong absorption band. This vibration confirms the presence of the secondary amine functionality within the sulfonamide structure. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, providing evidence for the benzene ring system. The specific substitution pattern on the aromatic ring influences the fingerprint region of the spectrum, creating characteristic absorption patterns that aid in structural confirmation.

The cyclopropyl group contributes distinctive vibrational modes to the infrared spectrum, particularly in the carbon-hydrogen stretching and bending regions. The strained nature of the three-membered ring results in unique vibrational frequencies that can be distinguished from other aliphatic carbon-hydrogen modes. The methyl group attached to the benzene ring exhibits typical alkyl carbon-hydrogen stretching and bending vibrations, with frequencies influenced by its aromatic environment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular ion and fragmentation behavior of this compound. The molecular ion peak appears at mass-to-charge ratio 290, corresponding to the molecular weight of the intact compound. The presence of bromine creates a characteristic isotope pattern due to the natural abundance of bromine-79 and bromine-81 isotopes, resulting in molecular ion peaks separated by two mass units with an intensity ratio reflecting the isotopic distribution.

Fragmentation patterns provide insights into the structural organization and stability of different molecular regions. The loss of the cyclopropyl group represents a common fragmentation pathway, resulting in fragment ions that retain the brominated methylbenzenesulfonamide core structure. The sulfonamide functional group may undergo characteristic fragmentation reactions, including the loss of sulfur dioxide to form amine-containing fragments. The bromine atom's presence influences fragmentation pathways, as carbon-bromine bonds are generally weaker than carbon-carbon or carbon-hydrogen bonds.

Secondary fragmentation processes involve the breakdown of the aromatic ring system and the formation of smaller ionic species. The methyl group attached to the benzene ring may be lost as a neutral radical, creating fragment ions with reduced molecular weight. The mass spectrometric fragmentation pattern serves as a molecular fingerprint that aids in compound identification and structural confirmation. Advanced mass spectrometric techniques, including tandem mass spectrometry approaches, provide detailed information about fragmentation mechanisms and molecular connectivity patterns.

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-7-6-9(4-5-10(7)11)15(13,14)12-8-2-3-8/h4-6,8,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDQLSVJHGDEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429169 | |

| Record name | 4-Bromo-N-cyclopropyl-3-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876875-59-1 | |

| Record name | 4-Bromo-N-cyclopropyl-3-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 4-Bromo-3-methylbenzenesulfonyl chloride : This sulfonyl chloride derivative serves as the electrophilic sulfonylating agent.

- Cyclopropylamine : The nucleophilic amine component that reacts with the sulfonyl chloride to form the sulfonamide linkage.

Typical Reaction Conditions

The preparation generally follows a nucleophilic substitution reaction where the sulfonyl chloride reacts with the amine under basic conditions to afford the sulfonamide.

- Solvent : Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly used.

- Base : Triethylamine (Et3N) or potassium carbonate (K2CO3) is added to neutralize the hydrochloric acid formed during the reaction.

- Temperature : Reactions are typically performed at 0 °C to room temperature to control reactivity and minimize side reactions.

- Reaction Time : Varies from 1 to 12 hours depending on scale and conditions.

Detailed Preparation Methods

Synthesis of 4-Bromo-3-methylbenzenesulfonyl Chloride

This intermediate is generally prepared by chlorosulfonation of 4-bromo-3-methylbenzene under controlled conditions, followed by purification.

- Reaction : Electrophilic aromatic substitution with chlorosulfonic acid or sulfuryl chloride.

- Purification : Recrystallization or distillation to obtain pure sulfonyl chloride.

Formation of this compound

The sulfonyl chloride is reacted with cyclopropylamine as follows:

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | 4-Bromo-3-methylbenzenesulfonyl chloride (1 equiv) | Starting sulfonyl chloride |

| 2 | Cyclopropylamine (1.1–1.5 equiv) | Slight excess to ensure complete reaction |

| 3 | Triethylamine or K2CO3 (1.5 equiv) | Base to neutralize HCl |

| 4 | Solvent: DCM or THF | Anhydrous conditions preferred |

| 5 | Temperature: 0 °C to room temperature | Controlled to avoid side reactions |

| 6 | Reaction time: 2–6 hours | Monitored by TLC or HPLC |

| 7 | Work-up: Extraction, washing with water, drying | Organic layer separated and dried |

| 8 | Purification: Silica gel chromatography or recrystallization | To obtain pure sulfonamide |

Alternative Methods

- Use of DIAD and PPh3 (Mitsunobu-like conditions) : Some sulfonamide derivatives have been synthesized using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) to facilitate coupling under mild conditions, especially when sensitive functional groups are present.

- In situ generation of sulfonyl isocyanates : For related sulfonyl ureas, in situ formation of isocyanates from carbamic chlorides has been reported, which might be adapted for sulfonamide synthesis with appropriate amines.

Research Findings and Optimization

Yield and Purity

- Typical isolated yields for sulfonamide formation from sulfonyl chlorides and amines range from 70% to 90%, depending on reaction conditions and purification methods.

- Purity is generally confirmed by NMR spectroscopy, mass spectrometry (MS), and elemental analysis.

Reaction Monitoring and Characterization

Reaction Optimization Considerations

- Stoichiometry : Using a slight excess of cyclopropylamine ensures complete conversion.

- Base selection : Triethylamine is preferred for solubility and ease of removal; inorganic bases like K2CO3 can be used but may require phase transfer catalysts.

- Temperature control : Lower temperatures minimize side reactions such as hydrolysis or over-substitution.

- Solvent choice : Anhydrous solvents prevent hydrolysis of sulfonyl chloride.

Comparative Data Table: Preparation Parameters for Related Sulfonamides

| Parameter | Typical Conditions for this compound | Notes/References |

|---|---|---|

| Sulfonyl chloride source | 4-Bromo-3-methylbenzenesulfonyl chloride | Prepared via chlorosulfonation |

| Amine | Cyclopropylamine | Nucleophile |

| Base | Triethylamine or K2CO3 | Neutralizes HCl |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Reaction time | 2–6 hours | Monitored by TLC |

| Purification | Silica gel chromatography, recrystallization | Ensures >95% purity |

| Yield | 70–90% | Dependent on conditions |

Chemical Reactions Analysis

4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Scientific Research Applications

4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Cyclopropyl-Containing Compounds

The following table compares 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide with structurally related cyclopropyl derivatives, emphasizing molecular features, functional groups, and inferred properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents | Hypothesized Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₃BrN₂O₂S | 317.19 | Sulfonamide, Bromo, Methyl | Cyclopropylamine, C3-methyl, C4-bromo | Enzyme inhibition, antimicrobial agents |

| 1-Cyclopropyl-4-oxocyclohexanecarbonitrile | C₁₀H₁₂N₂O | 176.22 | Nitrile, Ketone | Cyclopropyl, Cyclohexanone | Organic synthesis intermediates |

| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | C₈H₁₀N₂O₂ | 166.18 | Carboxylic acid, Pyrazole | Cyclopropyl, C1-methyl | Metal-organic frameworks (MOFs), ligands |

| N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide | C₁₃H₁₇N₅O | 259.31 | Amide, Piperazine | Cyclopropyl, Nicotinamide | CNS-targeted therapeutics |

| (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanamine | C₁₁H₁₂F₃N | 215.22 | Trifluoromethyl, Primary amine | Cyclopropyl, C3-CF₃-phenyl | Antidepressants, agrochemicals |

Key Structural and Functional Differences:

Functional Groups :

- The sulfonamide group in the target compound distinguishes it from analogs with nitriles (e.g., 1-Cyclopropyl-4-oxocyclohexanecarbonitrile) or carboxylic acids (e.g., 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid). Sulfonamides are typically more polar and acidic (pKa ~10) compared to nitriles or trifluoromethyl groups, influencing solubility and bioavailability .

- The trifluoromethyl group in (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanamine enhances lipophilicity and metabolic resistance, a feature absent in the brominated target compound .

Substituent Effects: Bromo vs. Trifluoromethyl: Bromine’s electronegativity and van der Waals radius (1.85 Å) create steric bulk and polarizability, whereas trifluoromethyl groups (-CF₃) are strongly electron-withdrawing and hydrophobic. This contrast may affect binding to hydrophobic enzyme pockets vs. halogen-bonding interactions . Cyclopropyl Positioning: In N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide, the cyclopropyl is directly bonded to the amide nitrogen, unlike the sulfonamide linkage in the target compound.

Biological Activity

4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide is an organic compound classified within the benzenesulfonamide family. Its unique structure, characterized by a bromine atom, a cyclopropyl group, and a methyl group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: CHBrNOS

- Molecular Weight: Approximately 292.19 g/mol

- Structural Features: The compound features a sulfonamide group that is known for its ability to inhibit various enzymes.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, sulfonamides are recognized for their ability to inhibit:

- Carbonic Anhydrase: This enzyme is crucial for maintaining acid-base balance in organisms.

- Dihydrofolate Reductase (DHFR): Inhibition of DHFR disrupts folate metabolism, which is vital for DNA synthesis and cell proliferation.

The compound's mechanism may also involve modulation of signaling pathways related to inflammation and cancer growth, indicating its potential as a therapeutic agent in these areas .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that the compound could be developed into an antimicrobial drug candidate .

Antitumor Activity

The compound has been investigated for its potential antitumor effects. Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer-related pathways. The exact IC values and mechanisms are still under investigation, but initial results indicate promise in treating certain types of cancers .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

A study conducted by Qiu et al. evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria with minimal cytotoxicity .

Q & A

Q. How can researchers optimize the synthesis of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide while minimizing side reactions?

Q. What analytical techniques are most reliable for characterizing the structural purity of this compound?

- Methodological Answer : Combine X-ray crystallography (for definitive stereochemical confirmation) with 2D NMR (e.g., - HSQC) to resolve overlapping signals from the cyclopropyl and methyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms sulfonamide (S=O stretching at ~1350 cm) and bromo group presence. Discrepancies in melting points (e.g., vs. analogs like 4-chloro-N-cyclopropyl derivatives) may indicate polymorphism, requiring differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do electronic effects of the bromo and cyclopropyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromo group acts as a strong electron-withdrawing substituent, activating the benzene ring for nucleophilic aromatic substitution (SNAr), while the cyclopropyl group introduces steric hindrance and modulates electron density via conjugation. Use Hammett constants () to predict reactivity:

-

Bromo () increases electrophilicity at the para position.

-

Cyclopropyl’s sp-hybridized carbon reduces resonance effects, favoring regioselective coupling.

Experimental validation via Suzuki-Miyaura coupling with boronic acids under Pd catalysis can quantify reactivity differences compared to non-brominated analogs .- Data Table :

| Substituent | Hammett Constant () | Observed Reaction Rate (k, s) |

|---|---|---|

| Br (meta) | 0.39 | 1.2 × 10 |

| CH (meta) | -0.07 | 3.5 × 10 |

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities, focusing on the sulfonamide moiety’s hydrogen-bonding potential. Pharmacophore mapping identifies critical interactions (e.g., hydrophobic pockets accommodating the cyclopropyl group). Validate predictions with in vitro assays (e.g., fluorescence polarization for protein binding) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from solvent purity or crystallization conditions. Use a Hansen solubility parameter (HSP) approach to categorize solvents (e.g., DMSO vs. ethanol) based on dispersion, polarity, and hydrogen-bonding contributions. Controlled solubility studies under inert atmospheres (to prevent degradation) with HPLC quantification provide reproducible data. Conflicting results may reflect polymorphic forms, requiring PXRD analysis .

Advanced Synthesis and Mechanistic Questions

Q. What role does the cyclopropyl group play in stabilizing intermediates during multi-step syntheses?

- Methodological Answer : The cyclopropyl group’s ring strain (≈27 kcal/mol) enhances reactivity in ring-opening reactions, enabling access to bicyclic intermediates. Mechanistic studies using -NMR kinetics and isotopic labeling (-cyclopropyl) track bond cleavage pathways. Compare with non-cyclopropyl analogs (e.g., N-ethyl derivatives) to isolate steric vs. electronic effects .

Q. How can flow chemistry improve the scalability of this compound synthesis?

- Methodological Answer : Continuous flow reactors enhance heat/mass transfer for exothermic bromination steps. Use microfluidic platforms to optimize residence time and reagent mixing (e.g., bromine vs. NBS). Real-time FTIR monitoring detects intermediates, reducing purification steps. Compare batch vs. flow yields using QbD (Quality by Design) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.